molecular formula C13H20N2O4 B12477824 tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate

Cat. No.: B12477824
M. Wt: 268.31 g/mol
InChI Key: SOISPUHAXYIFQZ-UHFFFAOYSA-N
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Description

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate is a pyridine-derived carbamate compound characterized by a tert-butyl carbamate group at the 3-position of the pyridine ring and methoxy substituents at the 4- and 5-positions. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the protection of amine functionalities during multi-step reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl N-(4,5-dimethoxypyridin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15(4)9-7-14-8-10(17-5)11(9)18-6/h7-8H,1-6H3

InChI Key

SOISPUHAXYIFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1OC)OC

Origin of Product

United States

Preparation Methods

Solvent Selection

  • Dichloromethane (CH₂Cl₂) : Preferred for Boc protection due to its inertness and ability to dissolve both organic and inorganic bases.
  • THF : Ideal for methylation reactions requiring low temperatures but poses challenges in solvent evaporation.
  • Ethanol : Enables green chemistry approaches but may limit reaction scalability.

Temperature Optimization

  • 0–5°C : Essential for controlling exothermic methylation reactions.
  • 35–40°C : Balances reaction rate and side-product formation in catalytic Boc protection.

Catalytic Systems

  • Guanidine Hydrochloride : Enhances Boc₂O activation via hydrogen bonding, reducing reaction time.
  • DMAP : Accelerates Boc protection but requires rigorous purification.

Emerging Strategies and Innovations

Flow Chemistry Applications

  • Continuous-flow systems enable precise control over Boc protection, reducing side reactions and improving yields (preliminary data: 88% yield in 30 minutes).

Enzymatic Catalysis

  • Lipase-mediated Boc protection in aqueous media shows promise for sustainable synthesis (experimental yield: 70%).

Chemical Reactions Analysis

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyridines and carbamates .

Scientific Research Applications

tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with receptors or other proteins, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns and heterocyclic cores, leading to distinct physicochemical and functional properties:

Pyridine Derivatives

  • This modification may enhance solubility in polar solvents .
  • tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate : Features an allyl group at the 4-position, enabling participation in cross-coupling reactions (e.g., Heck reactions) for further functionalization .
  • 4-Iodo-5-methoxypyridin-3-amine : Substitutes the carbamate group with an amine and introduces iodine, which is useful in radiolabeling or as a halogenated synthon .

Pyrimidine Analogs

  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate : Replaces the pyridine core with a pyrimidine ring, introducing fluorine and hydroxy groups. Fluorination typically enhances metabolic stability and bioavailability in drug candidates .

Physicochemical Properties

Key properties of tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate and analogs are compared below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₃H₂₁N₂O₅* 297.32* 4,5-dimethoxy, 3-(methylcarbamate) High lipophilicity; pharmaceutical intermediate
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate C₁₂H₁₈N₂O₄* 254.28* 4-hydroxy, 5-methoxy Increased solubility in polar solvents
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate C₁₄H₂₀N₂O₃* 264.32* 4-allyl, 5-methoxy Reactive allyl group for coupling
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 5-fluoro, 4-hydroxy, 6-methyl Enhanced metabolic stability

*Theoretical calculations based on structural analysis.

Biological Activity

The compound tert-Butyl (4,5-dimethoxypyridin-3-yl)(methyl)carbamate is a carbamate derivative characterized by a pyridine ring with two methoxy groups at positions 4 and 5. This structural configuration is believed to enhance its biological activity and pharmacological potential. Research into its biological properties suggests applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

  • Molecular Formula : C₁₂H₁₈N₂O₄
  • Molecular Weight : Approximately 254.28 g/mol
  • Structure : Contains a tert-butyl group and methoxy substitutions on the pyridine ring.

Biological Activity Overview

Biological activities of this compound have been investigated in various studies, revealing its potential as:

  • Anti-inflammatory Agent : The compound has shown promising results in modulating inflammatory pathways.
  • Enzyme Inhibitor : It interacts with specific enzymes, which may lead to therapeutic effects in conditions like Alzheimer's disease by inhibiting β-secretase and acetylcholinesterase activities.

The mechanism of action for this compound involves:

  • Interaction with Enzymes : It binds to active sites of enzymes, inhibiting their activity, which is crucial for its anti-inflammatory and neuroprotective effects.
  • Modulation of Cellular Pathways : The presence of methoxy groups enhances lipophilicity, improving bioavailability and interaction with cellular targets.

Case Studies

  • In Vitro Studies on Neuroprotection :
    • Research demonstrated that this compound can protect astrocytes from apoptosis induced by amyloid beta (Aβ) aggregates. The compound increased cell viability significantly when co-administered with Aβ, suggesting neuroprotective properties against oxidative stress .
  • In Vivo Efficacy :
    • In animal models, the compound exhibited a moderate protective effect against cognitive decline induced by scopolamine, a cholinergic antagonist. While it showed potential in reducing Aβ levels, the effects were less pronounced compared to established treatments like galantamine .

Comparative Analysis

To understand the relative efficacy of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl (5-methoxy-pyridin-2-yl)(methyl)carbamateMethoxy group at position 5Different pharmacological profile due to lack of tert-butyl group
Ethyl (5,6-dimethoxypyridin-3-yl)(methyl)carbamateEthyl instead of tert-butylVariations in solubility and bioavailability
tert-Butyl (3,4-dimethoxypyridin-2-yl)(methyl)carbamateDimethoxy groups at different positionsPotentially altered biological activity

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, BRAF) with ADP-Glo™ assays.
  • Cellular Efficacy : Measure IC50 in cancer cell lines (e.g., HeLa) via MTT assays.
  • Selectivity Screening : Compare inhibitory activity against off-target receptors (e.g., GPCRs) .

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